molecular formula C21H19ClN4O3 B2906652 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-39-8

3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2906652
CAS No.: 1207014-39-8
M. Wt: 410.86
InChI Key: KLQIFWBLJPSMFZ-UHFFFAOYSA-N
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Description

3-Butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 3-butyl substituent and a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group.

Properties

CAS No.

1207014-39-8

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.86

IUPAC Name

3-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

KLQIFWBLJPSMFZ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds known for diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a butyl group and an oxadiazole moiety. The presence of the 4-chlorophenyl group enhances its biological activity due to potential interactions with biological targets.

Molecular Formula: C₂₁H₂₃ClN₄O₂
Molecular Weight: 394.89 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinazoline derivatives. The compound has been tested against various bacterial strains using the Agar well diffusion method.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

The results indicate that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

Quinazoline derivatives have been recognized for their potential anticancer properties. In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation in various cancer lines, including:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated .

Structure-Activity Relationship (SAR)

The incorporation of different substituents at the 1 and 3 positions of the quinazoline ring significantly influences biological activity. Research indicates that modifications leading to increased lipophilicity enhance antimicrobial efficacy while maintaining low cytotoxicity towards human cells .

Case Studies

A notable study involved synthesizing a series of quinazoline derivatives, including our compound of interest. The study found that derivatives with oxadiazole substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts. This underscores the importance of structural modifications in optimizing pharmacological properties.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Aromatic Moieties : The 4-chlorophenyl substituent in the target compound may offer distinct electronic and steric effects compared to the 3-bromo-4-fluorophenyl () or 2-chlorophenyl () groups. These differences could modulate receptor binding or metabolic stability .
  • Dual Oxadiazole Systems: The thieno-pyrimidine derivative () incorporates dual oxadiazole rings, which correlate with enhanced antimicrobial activity (e.g., inhibition zones comparable to streptomycin at 30 µg/mL).

Therapeutic Potential

  • Antimicrobial Activity: While the target compound lacks direct activity data, analogs like the thieno-pyrimidine derivative () show efficacy against Gram-positive bacteria and fungi, highlighting the role of the oxadiazole moiety in disrupting microbial cell walls or enzymatic pathways.
  • Anti-Mycobacterial Applications : The pyrimidine-dione derivative () demonstrates activity against Mycobacterium tuberculosis, suggesting that quinazoline-dione derivatives with optimized substituents could be explored for similar applications .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the quinazoline core, followed by functionalization with the oxadiazole and chlorophenyl groups. Key steps include:

  • Condensation reactions between aminobenzamide derivatives and oxadiazole precursors under reflux in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Alkylation of the quinazoline nitrogen using a brominated oxadiazole intermediate, often catalyzed by bases such as potassium carbonate or sodium hydride .
  • Purification via recrystallization (using ethanol or methanol) or column chromatography to achieve high purity (>95%) .
    Optimization strategies : Adjusting reaction temperature (60–120°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • NMR spectroscopy (¹H, ¹³C): Confirms the quinazoline backbone (e.g., carbonyl groups at δ ~160–170 ppm) and oxadiazole methylene linkage (δ ~4.5–5.0 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns indicative of the oxadiazole-chlorophenyl substituent .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-N vibrations in the oxadiazole ring (~1240 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or phosphodiesterases using fluorescence-based or radiometric methods (e.g., IC₅₀ determination) .
  • Cell viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Antimicrobial disk diffusion : Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient oxadiazole ring) for functional group substitutions .
  • Molecular docking (AutoDock, MOE): Predict binding affinities to target proteins (e.g., EGFR kinase) by simulating interactions between the chlorophenyl group and hydrophobic pockets .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with bioactivity data to prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Orthogonal validation : Confirm enzyme inhibition results with cellular assays (e.g., Western blot for downstream target phosphorylation) .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. control) to identify trends obscured by assay-specific noise .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma stability assays : Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS to assess esterase susceptibility .
  • Light/heat stress testing : Store solid/liquid formulations under ICH guidelines (e.g., 40°C/75% RH) to identify degradation products .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on the quinazoline and oxadiazole moieties?

  • Substituent scanning : Synthesize derivatives with halogens, alkyl chains, or methoxy groups at the 4-chlorophenyl position to evaluate steric/electronic effects .
  • Scaffold hopping : Replace the oxadiazole ring with triazole or thiadiazole analogs to probe heterocycle-specific interactions .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding or π-π stacking interactions in target complexes .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Flow chemistry : Optimize exothermic reactions (e.g., cyclization steps) in continuous reactors to improve heat dissipation and reproducibility .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for reductive steps to reduce reaction time and byproducts .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical process parameters (e.g., temperature, catalyst loading) for yield optimization .

Contradictory Data Analysis

Q. How should discrepancies in reported IC₅₀ values for kinase inhibition be addressed?

  • Standardize assay conditions : Use identical ATP concentrations (e.g., 10 µM) and enzyme isoforms (e.g., EGFR-T790M vs. wild-type) .
  • Validate with orthogonal methods : Compare radiometric assays (³³P-ATP) with fluorescence polarization to rule out assay-specific artifacts .

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